molecular formula C22H19BrN6O2 B2747536 (E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide CAS No. 1285568-15-1

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide

Cat. No. B2747536
CAS RN: 1285568-15-1
M. Wt: 479.338
InChI Key: YBSRNOPBEUSPAQ-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide is a useful research compound. Its molecular formula is C22H19BrN6O2 and its molecular weight is 479.338. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

  • The synthesis and structural elucidation of various compounds, such as N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, have been achieved through methods like infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction. These techniques confirm the structure of synthesized compounds and provide insights into their chemical properties (Alotaibi et al., 2018).

Molecular Docking and Spectroscopic Studies

  • Molecular docking and spectroscopic studies, including FT-IR, 1H & 13C NMR, and ESI-MS, have been conducted on compounds like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide to explore their theoretical structures and potential biological activities. Such studies can predict the interaction of compounds with biological targets, suggesting their utility in drug development (Karrouchi et al., 2021).

Anticancer and Biological Activities

  • Research into the synthesis of derivatives like 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one has led to the discovery of compounds with potential anticancer activity. Screening against various cancer cell lines has allowed for the identification of compounds with promising therapeutic effects (Bekircan et al., 2008).

Anti-inflammatory and Analgesic Activities

  • The design and synthesis of novel pyrazolone derivatives have been explored for their in vivo anti-inflammatory and analgesic activities. These compounds have shown significant effects in comparison to standard drugs, highlighting their potential in developing new therapeutic agents (Eweas et al., 2015).

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O2/c1-13-21(14(2)29(28-13)17-6-4-3-5-7-17)18-11-19(26-25-18)22(31)27-24-12-15-10-16(23)8-9-20(15)30/h3-12,30H,1-2H3,(H,25,26)(H,27,31)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSRNOPBEUSPAQ-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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